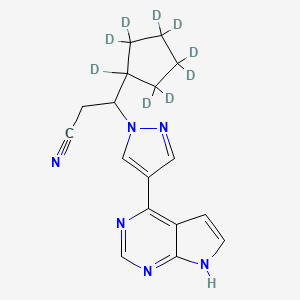

(Rac)-Ruxolitinib-d9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C17H18N6 |

|---|---|

Molecular Weight |

315.42 g/mol |

IUPAC Name |

3-(1,2,2,3,3,4,4,5,5-nonadeuteriocyclopentyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile |

InChI |

InChI=1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)/i1D2,2D2,3D2,4D2,12D |

InChI Key |

HFNKQEVNSGCOJV-WHCQKTAPSA-N |

Isomeric SMILES |

[2H]C1(C(C(C(C1([2H])[2H])([2H])C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3)([2H])[2H])([2H])[2H])[2H] |

Canonical SMILES |

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 |

Origin of Product |

United States |

Foundational & Exploratory

(Rac)-Ruxolitinib-d9 certificate of analysis explained

An In-Depth Technical Guide to the Certificate of Analysis for (Rac)-Ruxolitinib-d9

For researchers, scientists, and drug development professionals, a Certificate of Analysis (CoA) is a critical document that guarantees the identity, quality, and purity of a research compound.[1][2][3][4] This guide provides a detailed explanation of the data and experimental protocols associated with a typical CoA for this compound, a deuterated analog of the Janus kinase (JAK) inhibitor, Ruxolitinib.[5] Understanding this document is paramount for ensuring the validity and reproducibility of experimental results.[3]

This compound: Compound Overview

This compound is a stable isotope-labeled version of Ruxolitinib, a potent and selective inhibitor of JAK1 and JAK2 tyrosine kinases.[5][6][7] The "d9" designation indicates that nine hydrogen atoms on the cyclopentyl moiety have been replaced with deuterium atoms.[8] This isotopic labeling makes the compound a valuable tool in pharmacokinetic studies, particularly as an internal standard in mass spectrometry-based bioanalysis to improve detection sensitivity and track metabolic pathways.[9]

Quantitative Data Summary

The following tables summarize the key quantitative data typically presented on a CoA for this compound.[10][11][12]

Table 1: Identification and Chemical Properties

| Parameter | Value |

| Chemical Name | 3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-(cyclopentyl-d9)propanenitrile[8][12] |

| Molecular Formula | C₁₇H₉D₉N₆[10][11][12] |

| Molecular Weight | 315.42 g/mol [10][11][12] |

| CAS Number | 2469553-67-9[10][11] |

| Appearance | White to yellow solid[11] |

Table 2: Quality and Purity Specifications

| Test | Specification | Result |

| Purity (by HPLC) | ≥95% | 99.44%[11] |

| ¹H NMR | Conforms to Structure | Conforms |

| Mass Spectrometry | Conforms to Structure | Conforms |

| Isotopic Enrichment | ≥98% | Conforms |

Experimental Protocols

The specifications outlined in the CoA are verified through rigorous analytical testing. The methodologies for these key experiments are detailed below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds by separating components in a liquid sample.[13] The purity value on a CoA is often determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram.[14]

Methodology:

-

Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column : A C18 reverse-phase column (e.g., 3.0 mm x 150 mm, 3 µm particle size) is commonly used.[15]

-

Mobile Phase : A gradient elution is typically employed, using a mixture of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid).[15]

-

Flow Rate : A typical flow rate is around 0.6 mL/min.[15]

-

Detection : UV detection at a specific wavelength (e.g., 220 nm or 254 nm) where the analyte has strong absorbance.[15][16]

-

Procedure :

-

A solution of this compound at a known concentration is prepared.

-

The solution is injected into the HPLC system.

-

The components of the sample are separated based on their affinity for the stationary phase of the column as the mobile phase passes through.

-

The detector measures the absorbance of the eluting components over time, generating a chromatogram.

-

The purity is calculated by the area normalization method, where the area of the main product peak is divided by the total area of all detected peaks.[14]

-

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is used to confirm the molecular weight of the compound and to verify the successful incorporation of deuterium atoms.

Methodology:

-

Instrumentation : A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

-

Ionization Source : Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Mass Analyzer : A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

-

Procedure :

-

The sample is introduced into the ion source, where it is ionized.

-

The resulting ions are separated in the mass analyzer based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated, showing the relative abundance of ions at different m/z values.

-

For this compound, the observed molecular ion peak should correspond to its calculated molecular weight (315.42). The spectrum will also show a characteristic isotopic distribution pattern confirming the presence of nine deuterium atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure of a molecule and is used to confirm the identity of the compound and the position of the deuterium labels.[9]

Methodology:

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent : A deuterated solvent (e.g., DMSO-d₆ or CDCl₃) is used to dissolve the sample.

-

Experiment : A standard ¹H (proton) NMR experiment is performed.

-

Procedure :

-

The sample is dissolved in the deuterated solvent and placed in the NMR spectrometer.

-

The ¹H NMR spectrum is acquired.

-

The spectrum is analyzed for chemical shifts, integration values, and coupling patterns of the proton signals.

-

For this compound, the proton signals corresponding to the cyclopentyl group should be significantly reduced or absent, confirming the successful deuterium labeling at these positions. The remaining signals should match the expected structure of the Ruxolitinib molecule.

-

Mandatory Visualizations

Ruxolitinib Mechanism of Action: JAK/STAT Signaling Pathway

Ruxolitinib functions by inhibiting the Janus kinases (JAKs), particularly JAK1 and JAK2.[6][7] These enzymes are crucial components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus, regulating gene expression involved in cell proliferation, survival, and inflammation.[17] By blocking JAK1 and JAK2, Ruxolitinib disrupts this pathway, which is often overactive in myeloproliferative neoplasms and inflammatory conditions.[6][17]

Caption: Ruxolitinib inhibits the JAK/STAT signaling pathway.

Experimental Workflow for CoA Generation

The process of generating a CoA involves a logical sequence of steps, from receiving the sample to final quality approval.

Caption: The workflow for generating a Certificate of Analysis.

Logical Structure of a Certificate of Analysis

A CoA is a structured document where different pieces of information are logically related to provide a comprehensive quality overview.

Caption: The logical relationship of sections within a CoA.

References

- 1. neuageinstitute.com [neuageinstitute.com]

- 2. Significance of Certificate of Analysis [starsoftware.co]

- 3. alliancechemical.com [alliancechemical.com]

- 4. inecta.com [inecta.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. clearsynth.com [clearsynth.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. This compound () for sale [vulcanchem.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. Rac Ruxolitinib-D9 | CAS No- 2469553-67-9 | Simson Pharma Limited [simsonpharma.com]

- 13. moravek.com [moravek.com]

- 14. torontech.com [torontech.com]

- 15. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]

- 16. "Development and validation of an HPLC method for the purity assay of B" by K.-T. Liu, H.-H. Yang et al. [jfda-online.com]

- 17. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]

A Comprehensive Technical Guide to the Synthesis and Purification of (Rac)-Ruxolitinib-d9

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the synthesis, purification, and analytical characterization of (Rac)-Ruxolitinib-d9, a deuterated isotopologue of the Janus kinase (JAK) inhibitor, Ruxolitinib. This stable isotope-labeled compound is crucial as an internal standard for pharmacokinetic and therapeutic drug monitoring (TDM) studies, enabling precise quantification of Ruxolitinib in biological matrices through isotope dilution mass spectrometry.[1]

Physicochemical Properties

This compound is strategically labeled with nine deuterium atoms on the cyclopentyl moiety, providing a distinct mass shift for mass spectrometry-based analysis while maintaining similar physicochemical properties to the parent compound.[1] Key chemical data are summarized in Table 1.

Table 1: Key Chemical Data for this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₇H₉D₉N₆ | [1][2][3][4] |

| Molecular Weight | 315.42 g/mol | [1][2][3][4] |

| CAS Number | 2469553-67-9 | [1][2] |

| IUPAC Name | 3-(1,2,2,3,3,4,4,5,5-nonadeuteriocyclopentyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile | [1][2] |

| Purity | >95% (as determined by HPLC) | [1][2] |

| Appearance | White to Pale Yellow Solid | [5] |

| Storage Temperature | -20°C | [1][2] |

| Shipping Conditions | Ambient Temperature |[5] |

Synthesis and Purification Workflow

The synthesis of this compound is a multi-step process involving the preparation of a deuterated intermediate followed by its coupling to the core molecular structure. The crude product is then subjected to rigorous purification techniques to achieve high purity suitable for analytical applications.

References

(Rac)-Ruxolitinib-d9: A Technical Guide for Researchers

An In-depth Technical Guide on (Rac)-Ruxolitinib-d9 for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a deuterated analog of the Janus kinase (JAK) inhibitor Ruxolitinib. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, and relevant experimental protocols.

Core Compound Data

This compound is a stable, isotopically labeled form of Ruxolitinib, where nine deuterium atoms are incorporated into the cyclopentyl moiety.[1] This labeling makes it an ideal internal standard for pharmacokinetic and metabolic studies of Ruxolitinib, as it is chemically identical to the parent compound but distinguishable by its mass.

| Property | Value |

| CAS Number | 2469553-67-9[1][2][3] |

| Molecular Formula | C₁₇H₉D₉N₆[1][4] |

| Molecular Weight | 315.42 g/mol [1][2][4] |

| Synonyms | (Rac)-INCB018424-d9, β-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile-d9[4] |

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

Ruxolitinib is a potent and selective inhibitor of Janus kinases 1 and 2 (JAK1 and JAK2). These enzymes are critical components of the JAK-STAT signaling pathway, a key cascade in cellular proliferation, differentiation, and inflammation. The binding of cytokines and growth factors to their receptors activates JAKs, which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then translocate to the nucleus to regulate gene expression.[5][6]

By inhibiting JAK1 and JAK2, Ruxolitinib effectively blocks this signaling cascade, leading to a reduction in the production of pro-inflammatory cytokines and a decrease in the proliferation of cells dependent on this pathway.[6] This mechanism of action is central to its therapeutic effects in various myeloproliferative neoplasms and inflammatory conditions.

Below is a diagram illustrating the inhibition of the JAK-STAT signaling pathway by Ruxolitinib.

Caption: Inhibition of the JAK-STAT signaling pathway by Ruxolitinib.

Experimental Protocols

Quantification of this compound in Plasma using LC-MS/MS

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ruxolitinib, where this compound is used as an internal standard.

Methodology:

-

Sample Preparation:

-

To 50 µL of plasma, add 150 µL of methanol containing this compound (internal standard).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

Mass Spectrometric Conditions:

Caption: Workflow for LC-MS/MS quantification of Ruxolitinib.

Cell Viability Assay (WST-1)

This protocol is for assessing the cytotoxic effects of Ruxolitinib on a cell line of interest.

Methodology:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 1x10⁶ cells/mL in 100 µL of culture medium.[9]

-

-

Treatment:

-

Prepare serial dilutions of Ruxolitinib in culture medium.

-

Add the desired concentrations of Ruxolitinib to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[9]

-

-

WST-1 Assay:

-

Add 10 µL of WST-1 reagent to each well.[9]

-

Incubate for 2-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Western Blot Analysis of JAK-STAT Pathway Activation

This protocol is for determining the effect of Ruxolitinib on the phosphorylation of key proteins in the JAK-STAT pathway.

Methodology:

-

Cell Lysis:

-

Treat cells with Ruxolitinib at the desired concentration and time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-JAK2, JAK2, p-STAT3, STAT3, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

References

- 1. This compound () for sale [vulcanchem.com]

- 2. rac-Ruxolitinib-d9 (major) | LGC Standards [lgcstandards.com]

- 3. Rac Ruxolitinib-D9 | CAS No- 2469553-67-9 | Simson Pharma Limited [simsonpharma.com]

- 4. scbt.com [scbt.com]

- 5. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PathWhiz [pathbank.org]

- 7. Development and validation of an LC-MS/MS method for ruxolitinib quantification: advancing personalized therapy in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and application of an LC-MS/MS method for pharmacokinetic study of ruxolitinib in children with hemophagocytic lymphohistiocytosis - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility and Stability of (Rac)-Ruxolitinib-d9

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available information and standardized methodologies for determining the solubility and stability of (Rac)-Ruxolitinib-d9. As of the date of this guide, specific experimental data on the solubility and stability of the deuterated racemic form of Ruxolitinib is limited in publicly accessible literature. The information presented herein combines data available for the non-deuterated form, Ruxolitinib, with established scientific protocols to guide researchers in their own assessments.

Introduction

This compound is the deuterated racemic form of Ruxolitinib, a potent and selective inhibitor of Janus kinases (JAK1 and JAK2). Ruxolitinib is a cornerstone therapy for myeloproliferative neoplasms, and its deuterated analogue is often synthesized for use in pharmacokinetic studies and as an internal standard in analytical assays. Understanding the physicochemical properties of this compound, particularly its solubility and stability, is critical for its effective use in research and development. This guide provides a technical framework for these assessments.

Chemical Identity of this compound:

| Property | Value |

| IUPAC Name | 3-(1,2,2,3,3,4,4,5,5-nonadeuteriocyclopentyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile[1] |

| CAS Number | 2469553-67-9[1][2] |

| Molecular Formula | C₁₇H₉D₉N₆[1][2] |

| Molecular Weight | 315.42 g/mol [1][2] |

Solubility Profile

Table 1: Reported Solubility of Ruxolitinib (Non-deuterated)

| Solvent | Solubility | Source |

| DMSO | ~5 mg/mL, up to 28 mg/mL | [3][4] |

| Ethanol | ~13 mg/mL, up to 15 mg/mL (with warming) | [3][4] |

| Dimethylformamide (DMF) | ~5 mg/mL | [3] |

| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | [3] |

| Water | Sparingly soluble/Insoluble | [5][6] |

Note: The phosphate salt of Ruxolitinib exhibits higher aqueous solubility.[5][7]

Experimental Protocol for Solubility Determination

The following is a detailed protocol for determining the equilibrium solubility of this compound, based on the widely accepted shake-flask method.[8][9][10]

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound

-

Selected solvents (e.g., Water, PBS at various pH levels, DMSO, Ethanol, Acetonitrile)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, ensuring a visible amount of solid remains undissolved.

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze both the filtered samples and the standard solutions using a validated HPLC method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the filtered samples by interpolating from the calibration curve.

-

-

Data Reporting:

-

Express the solubility as mg/mL or µg/mL.

-

Report the temperature and the specific solvent used for each solubility measurement.

-

Workflow for Solubility Determination:

References

- 1. rac-Ruxolitinib-d9 (major) | LGC Standards [lgcstandards.com]

- 2. clearsynth.com [clearsynth.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Ruxolitinib CAS#: 941678-49-5 [m.chemicalbook.com]

- 5. Ruxolitinib Phosphate | JAK inhibitor | CAS 1092939-17-7 (phosphate) | INC-424, INCB-18424, INCB-018424, Jakafi, Jakavi | Buy Ruxolitinib Phosphate from Supplier InvivoChem [invivochem.com]

- 6. apexbt.com [apexbt.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. enamine.net [enamine.net]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. downloads.regulations.gov [downloads.regulations.gov]

(Rac)-Ruxolitinib-d9 Mass Spectrometry Fragmentation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of (Rac)-Ruxolitinib-d9, a deuterated isotopologue of the Janus kinase (JAK) inhibitor Ruxolitinib. This document details the core fragmentation pathways, presents quantitative mass spectrometry data, and outlines relevant experimental protocols. The information herein is intended to support researchers and scientists in the fields of drug metabolism, pharmacokinetics, and bioanalytical method development.

Introduction to this compound

This compound is a stable isotope-labeled version of Ruxolitinib, where nine hydrogen atoms on the cyclopentyl moiety have been replaced with deuterium. Its molecular formula is C₁₇H₉D₉N₆, and it has a molecular weight of approximately 315.42 g/mol . This deuterated analog is primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays for the precise quantification of Ruxolitinib in biological matrices. The strategic placement of the deuterium atoms provides a distinct mass shift from the parent compound, facilitating accurate measurement by minimizing isotopic interference.

Mass Spectrometry Fragmentation Pattern

Under positive ion electrospray ionization (ESI+), both Ruxolitinib and its deuterated analog, this compound, undergo characteristic fragmentation upon collision-induced dissociation (CID). The primary fragmentation pathway involves the cleavage of the bond between the cyclopentyl group and the propanenitrile side chain.

Quantitative Fragmentation Data

The key mass transitions for Ruxolitinib and this compound are summarized in the table below. These transitions are typically monitored in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Description |

| Ruxolitinib | 307.1 | 186.0 | Loss of the cyclopentylpropanenitrile side chain. |

| This compound | 316.1 | 185.9 | Loss of the deuterated cyclopentylpropanenitrile side chain. |

Table 1: Key Mass Transitions of Ruxolitinib and this compound.

Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the protonation of the molecule, typically on one of the nitrogen atoms of the pyrazole or pyrrolopyrimidine rings. The subsequent collision energy induces the cleavage of the C-N bond linking the deuterated cyclopentylpropanenitrile moiety to the pyrazole ring. This results in the formation of a stable, resonance-delocalized pyrrolo[2,3-d]pyrimidin-4-yl-pyrazole fragment and the neutral loss of the deuterated side chain.

The major product ion observed for the non-deuterated Ruxolitinib at m/z 186.0 corresponds to the 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine core. For this compound, the corresponding major product ion is observed at m/z 185.9[1]. The slight difference in the product ion mass for the deuterated version is likely due to minor fragmentation variations or instrument calibration, as the core fragment should theoretically have the same mass. However, the cited experimental data will be represented.

A proposed fragmentation pathway is visualized in the diagram below.

Caption: Proposed fragmentation of this compound.

Experimental Protocols

The following outlines a typical experimental protocol for the analysis of this compound using LC-MS/MS, based on established methods for Ruxolitinib quantification.

Sample Preparation: Protein Precipitation

-

To 50 µL of plasma sample, add 150 µL of a precipitating solution (e.g., methanol or acetonitrile) containing the internal standard, this compound.

-

Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

-

Column: A C18 reversed-phase column is commonly used (e.g., 50 mm x 2.1 mm, 3.0 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Gradient Elution: A gradient elution is typically employed to achieve optimal separation from endogenous matrix components. An example gradient is as follows:

-

0-0.5 min: 20% B

-

0.5-2.0 min: Ramp to 95% B

-

2.0-3.0 min: Hold at 95% B

-

3.0-3.1 min: Return to 20% B

-

3.1-4.0 min: Re-equilibration at 20% B

-

Mass Spectrometry (MS)

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Ion Spray Voltage: ~5500 V.

-

Source Temperature: ~500°C.

-

Collision Gas: Nitrogen.

-

MRM Transitions:

-

Ruxolitinib: Q1 (m/z 307.1) -> Q3 (m/z 186.0)

-

This compound: Q1 (m/z 316.1) -> Q3 (m/z 185.9)[1]

-

-

Collision Energy: Optimized for the specific instrument, typically in the range of 20-40 eV.

Signaling Pathway and Workflow Visualization

The following diagrams illustrate the general workflow for a bioanalytical method using this compound and the signaling pathway inhibited by Ruxolitinib.

Caption: Bioanalytical workflow for Ruxolitinib quantification.

Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.

Conclusion

This technical guide provides essential information on the mass spectrometry fragmentation of this compound. The well-defined fragmentation pattern, characterized by the neutral loss of the deuterated cyclopentylpropanenitrile side chain, makes it an ideal internal standard for the quantification of Ruxolitinib. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers developing and validating bioanalytical methods for this important therapeutic agent.

References

A Comprehensive Technical Guide to the Long-Term Storage and Handling of (Rac)-Ruxolitinib-d9

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the recommended long-term storage and handling procedures for (Rac)-Ruxolitinib-d9. The information presented herein is crucial for maintaining the integrity, stability, and purity of this isotopically labeled compound, ensuring its suitability for research, analytical, and drug development applications. The protocols and recommendations are based on available data for Ruxolitinib and its deuterated analogs, supplemented with established international guidelines for pharmaceutical stability testing.

Introduction to this compound

This compound is a deuterated form of Ruxolitinib, a potent and selective inhibitor of Janus kinases (JAK1 and JAK2). Ruxolitinib is a cornerstone in the treatment of myeloproliferative neoplasms and psoriasis. The deuterated analog, this compound, serves as an invaluable tool in pharmacokinetic studies, metabolic profiling, and as an internal standard for quantitative analysis by mass spectrometry. Its chemical formula is C₁₇H₉D₉N₆, with a molecular weight of approximately 315.42 g/mol and a CAS number of 2469553-67-9.[1][2][3][4][5][6][7] The purity of commercially available this compound is typically greater than 95% as determined by High-Performance Liquid Chromatography (HPLC).[2][4][5]

Long-Term Storage and Stability

Proper storage is paramount to prevent degradation and maintain the chemical integrity of this compound. The following conditions are recommended based on information from safety data sheets and product specifications.

Storage Conditions

The stability of this compound is dependent on temperature and, for solutions, the nature of the solvent.

| Form | Storage Temperature | Duration | Special Conditions |

| Solid (Neat) | -20°C | Long-term | Store in a well-sealed container, protected from light. |

| 2-8°C (Refrigerator) | Long-term | Store in a well-sealed container, protected from light.[2][6] | |

| In Solvent | -80°C | Up to 6 months | Stored under a nitrogen atmosphere.[1] |

| -20°C | Up to 1 month | Stored under a nitrogen atmosphere.[1] |

Note: The compound is generally shipped at room temperature for short durations.[3][5]

Stability Profile

This compound is generally considered stable under recommended storage conditions.[1] One available safety data sheet indicates a decomposition temperature of greater than 95°C.[8] However, forced degradation studies on the non-deuterated form, Ruxolitinib, have shown susceptibility to degradation under certain stress conditions. These studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

Handling and Safety Precautions

As with any chemical compound, proper handling procedures must be followed to ensure the safety of laboratory personnel and to prevent contamination of the material.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

-

Gloves: Chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Safety glasses or goggles.

-

Lab Coat: A standard laboratory coat.

General Handling Guidelines

-

Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or aerosols.[1][9]

-

Avoid direct contact with skin, eyes, and clothing.[8]

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling the compound.

Experimental Protocols

The following sections provide detailed methodologies for assessing the stability of this compound. These protocols are adapted from published methods for Ruxolitinib and should be validated for the deuterated compound.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is essential for separating the active pharmaceutical ingredient (API) from its degradation products.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile: Methanol: 1% Orthophosphoric acid (70:25:5 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 258 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

This method is based on a published stability-indicating HPLC method for Ruxolitinib and may require optimization for this compound.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation pathways and to demonstrate the specificity of the analytical method. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Stress Conditions for Forced Degradation of Ruxolitinib:

| Stress Condition | Procedure |

| Acid Hydrolysis | Reflux with 0.1 M HCl for 24 hours. |

| Base Hydrolysis | Reflux with 0.1 M NaOH for 24 hours. |

| Oxidative Degradation | Treat with 3% H₂O₂ at room temperature for 24 hours. |

| Thermal Degradation | Heat at 50°C for 24 hours. |

| Photolytic Degradation | Expose to UV light (254 nm) for 24 hours. |

Samples should be diluted with the mobile phase and analyzed by the stability-indicating HPLC method. Ruxolitinib has shown significant degradation under acidic, basic, and oxidative conditions.

Long-Term Stability Study Protocol (Based on ICH Guidelines)

A long-term stability study is necessary to establish a re-test period for this compound. The protocol should be designed in accordance with the International Council for Harmonisation (ICH) guidelines.[1][10][11]

Protocol Outline:

-

Batches: At least three primary batches of this compound should be included in the study.[1]

-

Container Closure System: The compound should be stored in a container closure system that is the same as the one proposed for routine storage.

-

Storage Conditions:

-

Long-Term: -20°C ± 5°C or 5°C ± 3°C.

-

Accelerated: 25°C ± 2°C / 60% RH ± 5% RH for 6 months.

-

-

Testing Frequency:

-

Analytical Tests: At each time point, the samples should be tested for:

-

Appearance (visual inspection)

-

Purity (by stability-indicating HPLC)

-

Identification (e.g., by retention time and UV spectrum)

-

Water content (if applicable)

-

Visualizations

The following diagrams illustrate key concepts related to the handling and analysis of this compound.

References

- 1. pharma.gally.ch [pharma.gally.ch]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] A New Stability Indicating High Performance Liquid Chromatography Method for the Estimation of Ruxolitinib in Bulk and Tablet Dosage Form | Semantic Scholar [semanticscholar.org]

- 4. Detection and structure elucidation of the new degradation impurities in the pharmaceutical formulations of ruxolitinib hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. LC-HRMS studies on ruxolitinib degradation: a comprehensive approach during drug development - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. phmethods.net [phmethods.net]

- 10. database.ich.org [database.ich.org]

- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. snscourseware.org [snscourseware.org]

Methodological & Application

Utilizing (Rac)-Ruxolitinib-d9 as an Internal Standard for Accurate Quantification of Ruxolitinib by LC-MS/MS

Application Note

Abstract

This application note details a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of Ruxolitinib in biological matrices. To ensure the highest degree of accuracy and precision, this protocol employs (Rac)-Ruxolitinib-d9, a stable isotope-labeled internal standard. The use of a deuterated internal standard is critical for mitigating matrix effects, variability in sample preparation, and instrument response, thereby enabling reliable therapeutic drug monitoring (TDM) and pharmacokinetic studies. This document provides comprehensive experimental protocols, data presentation, and visual workflows to guide researchers, scientists, and drug development professionals in the successful implementation of this bioanalytical method.

Introduction

Ruxolitinib is a potent and selective inhibitor of Janus kinases (JAK1 and JAK2) and is utilized in the treatment of various myeloproliferative neoplasms.[1][2][3] Accurate measurement of Ruxolitinib concentrations in biological fluids is essential for optimizing therapeutic outcomes, minimizing toxicity, and personalizing dosing regimens.[1][4] LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and throughput.[1][2][4]

A key challenge in quantitative LC-MS/MS is the potential for variability introduced during sample processing and analysis. Stable isotope-labeled internal standards, such as this compound, are the gold standard for addressing these challenges.[5][6] These compounds are chemically identical to the analyte but have a higher mass due to the incorporation of heavy isotopes.[5] This near-identical physicochemical behavior ensures that the internal standard and the analyte experience similar extraction efficiencies, ionization suppression or enhancement, and chromatographic retention, leading to highly reliable quantification.[7][8] This application note provides a detailed protocol for the use of this compound as an internal standard in the LC-MS/MS-based quantification of Ruxolitinib.

Signaling Pathway of Ruxolitinib

Ruxolitinib functions by inhibiting the JAK-STAT signaling pathway, which is crucial for the proliferation of cells in myeloproliferative disorders. The diagram below illustrates the mechanism of action.

Caption: Ruxolitinib inhibits JAK, preventing STAT phosphorylation and downstream gene expression.

Experimental Protocols

This section provides a detailed methodology for the quantification of Ruxolitinib in human plasma using this compound as an internal standard.

Materials and Reagents

-

Analytes: Ruxolitinib reference standard (purity ≥98%), this compound (purity ≥97%)[4]

-

Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic acid (HPLC grade)[4]

-

Reagents: Ultrapure water, Blank human plasma[4]

Instrumentation

-

LC System: UHPLC system (e.g., Thermo Ultimate 3000 or equivalent)[4]

-

MS System: Triple quadrupole mass spectrometer (e.g., Thermo TSQ series or equivalent)[4]

-

Analytical Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm or 3.0 µm)[4][9]

Sample Preparation

A protein precipitation method is employed for sample cleanup.[2][10]

-

To 50 µL of plasma sample, add 150 µL of methanol containing the internal standard, this compound (concentration to be optimized, typically 50 ng/mL).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Experimental Workflow

The following diagram outlines the major steps in the analytical process.

Caption: Workflow for Ruxolitinib quantification by LC-MS/MS.

Liquid Chromatography Conditions

-

Mobile Phase A: 0.1% Formic acid in water[4] or 2.0 mM ammonium acetate in water[2][10]

-

Mobile Phase B: Acetonitrile[2][10] or 0.1% Formic acid in methanol[4]

-

Gradient Elution: A typical gradient starts with a low percentage of organic phase, ramps up to elute the analytes, and then returns to initial conditions for column re-equilibration.

Mass Spectrometry Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+)[2][10]

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

Quantitative Data Summary

The following tables summarize the typical performance characteristics of the described method.

Table 1: Method Validation Parameters

| Parameter | Result | Source |

| Linearity Range | 0.5 - 400 ng/mL or 10 - 2000 ng/mL | [4][10] |

| Correlation Coefficient (R²) | > 0.99 | [1][3] |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL or 10 ng/mL | [9][10] |

| Intra-day Precision (CV%) | < 15% | [9][11] |

| Inter-day Precision (CV%) | < 15% | [9][11] |

| Accuracy (RE%) | 85% - 115% | [1][4] |

| Recovery | > 85% | [1][3] |

Table 2: Mass Spectrometric Conditions for Ruxolitinib and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Source |

| Ruxolitinib | 307.1 | 186.0 | ESI+ | [2][10] |

| This compound | 316.1 | 185.9 | ESI+ | [2][10] |

Conclusion

The use of this compound as an internal standard provides a highly reliable and robust method for the quantification of Ruxolitinib in biological matrices by LC-MS/MS.[10] This stable isotope-labeled standard effectively compensates for variations in sample preparation and instrument response, ensuring data of the highest quality for clinical and research applications.[5][7] The detailed protocols and performance characteristics presented in this application note serve as a comprehensive guide for the implementation of this essential bioanalytical technique.

References

- 1. Development and validation of an LC-MS/MS method for ruxolitinib quantification: advancing personalized therapy in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and application of an LC-MS/MS method for pharmacokinetic study of ruxolitinib in children with hemophagocytic lymphohistiocytosis - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Development and validation of an LC-MS/MS method for ruxolitinib quantification: advancing personalized therapy in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resolvemass.ca [resolvemass.ca]

- 6. researchgate.net [researchgate.net]

- 7. texilajournal.com [texilajournal.com]

- 8. scispace.com [scispace.com]

- 9. This compound () for sale [vulcanchem.com]

- 10. Development and application of an LC-MS/MS method for pharmacokinetic study of ruxolitinib in children with hemophagocytic lymphohistiocytosis - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. Simultaneous quantification of ruxolitinib and nilotinib in rat plasma by LC-MS/MS: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol for the Quantification of Ruxolitinib using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruxolitinib is a potent and selective inhibitor of the Janus kinases (JAKs), specifically JAK1 and JAK2.[1] These enzymes are critical components of the JAK-STAT signaling pathway, which regulates hematopoiesis and immune function.[1] Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and inflammatory conditions.[2][3] Ruxolitinib is approved for the treatment of myelofibrosis and polycythemia vera.[1] Therapeutic drug monitoring (TDM) of ruxolitinib is crucial to optimize treatment efficacy and minimize toxicity, as significant inter-individual variability in its pharmacokinetics has been observed.[4][5] This document provides a detailed protocol for the quantification of ruxolitinib in human plasma using a sensitive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[4][6]

Signaling Pathway

Ruxolitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway. The binding of cytokines to their receptors activates JAKs, which in turn phosphorylate Signal Transducers and Activators of Transcription (STATs).[2][3] Phosphorylated STATs then translocate to the nucleus to regulate the transcription of genes involved in cell proliferation and inflammation.[1] Ruxolitinib blocks the phosphorylation of STATs by inhibiting JAK1 and JAK2.[1]

Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.

Experimental Workflow

The analytical method involves a straightforward protein precipitation for sample preparation, followed by chromatographic separation and mass spectrometric detection.

Caption: LC-MS/MS experimental workflow for ruxolitinib quantification.

Detailed Experimental Protocols

Materials and Reagents

-

Ruxolitinib reference standard

-

Ruxolitinib-d9 or Ruxolitinib-13C9 (Internal Standard, IS)[4][7]

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (blank)

Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve ruxolitinib and the internal standard in methanol to prepare individual stock solutions of 1 mg/mL.[8]

-

Working Solutions: Prepare serial dilutions of the ruxolitinib stock solution with methanol:water (1:1, v/v) to create working solutions for calibration standards (CSs) and quality control (QC) samples.[8]

-

Internal Standard Working Solution: Dilute the IS stock solution with methanol to achieve a final concentration of 250 ng/mL.[8]

Sample Preparation: Protein Precipitation

-

To a 100 µL aliquot of plasma sample, add 300 µL of methanol containing the internal standard.[4] For rat plasma, 50 µL of plasma and 300 µL of methanol with IS can be used.[8]

-

Centrifuge the samples at 14,000 g for 10 minutes to precipitate proteins.[4]

-

Transfer the clear supernatant to a new vial for LC-MS/MS analysis.[4]

Liquid Chromatography Conditions

| Parameter | Condition |

| LC System | A high-performance or ultra-high-performance liquid chromatography system. |

| Column | A reverse-phase C18 column, such as a Thermo Hypersil GOLD C18 (50 mm × 2.1 mm, 3.0 µm) is suitable.[4] |

| Mobile Phase A | 0.1% Formic acid in water or 2.0 mM ammonium acetate in water.[4][7] |

| Mobile Phase B | 0.1% Formic acid in methanol or acetonitrile.[4][7] |

| Flow Rate | 0.5 - 1.0 mL/min.[8][9] |

| Injection Volume | 1 - 5 µL.[4][9] |

| Column Temperature | 40°C.[9] |

| Gradient Elution | A gradient elution is typically used to achieve optimal separation. |

Mass Spectrometry Conditions

| Parameter | Condition |

| Mass Spectrometer | A triple quadrupole mass spectrometer. |

| Ionization Mode | Positive Electrospray Ionization (ESI+).[7] |

| Scan Type | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). |

| Precursor Ion (m/z) | Ruxolitinib: 307.1[7] |

| Product Ion (m/z) | Ruxolitinib: 186.0[7] |

| Internal Standard | Ruxolitinib-d9: 316.1 → 185.9[7] |

Method Validation

A comprehensive validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA). Key validation parameters and their relationships are illustrated below.

Caption: Interrelationship of method validation parameters.

Quantitative Data Summary

The following tables summarize typical validation results for the LC-MS/MS quantification of ruxolitinib.

Table 1: Linearity and Range

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Reference |

| Ruxolitinib | 0.5 - 400 | > 0.99 | [7] |

| Ruxolitinib | 10 - 2000 | > 0.99 | [4][5] |

| Ruxolitinib | 0.16 - 247 | Not Reported | [10] |

| Ruxolitinib | 10 - 2500 | > 0.99 | [11] |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) | Reference |

| LLOQ | 10 | < 20% | < 20% | 91.04% - 114.21% | [4] |

| Low | - | < 15% | < 15% | Within ±15% | [4][10] |

| Medium | - | < 15% | < 15% | Within ±15% | [4][10] |

| High | - | < 15% | < 15% | Within ±15% | [4][10] |

Table 3: Recovery

| Analyte | QC Level | Mean Extraction Recovery (%) | Reference |

| Ruxolitinib | Low | > 85% | [4][5] |

| Ruxolitinib | Medium | > 85% | [4][5] |

| Ruxolitinib | High | > 85% | [4][5] |

| Ruxolitinib | - | 99.6% | [10] |

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of ruxolitinib in human plasma.[4][5] The simple sample preparation and rapid analysis time make it suitable for high-throughput therapeutic drug monitoring, facilitating personalized dosing strategies to improve patient outcomes in the treatment of myeloproliferative neoplasms.[4][6] The validation data consistently demonstrate that the method meets the stringent requirements of regulatory guidelines for bioanalytical method validation.[4][5]

References

- 1. PathWhiz [pathbank.org]

- 2. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development and validation of an LC-MS/MS method for ruxolitinib quantification: advancing personalized therapy in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and validation of an LC-MS/MS method for ruxolitinib quantification: advancing personalized therapy in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development and application of an LC-MS/MS method for pharmacokinetic study of ruxolitinib in children with hemophagocytic lymphohistiocytosis - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. daneshyari.com [daneshyari.com]

- 9. farmaciajournal.com [farmaciajournal.com]

- 10. Simultaneous quantification of ruxolitinib and nilotinib in rat plasma by LC-MS/MS: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Ruxolitinib Analysis in Plasma

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sample preparation of ruxolitinib from human plasma for quantitative analysis, primarily by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Three common and effective techniques are presented: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Introduction

Ruxolitinib is a potent inhibitor of Janus-associated kinases (JAKs) JAK1 and JAK2, which are key components of the JAK-STAT signaling pathway.[1] This pathway is crucial for the signaling of numerous cytokines and growth factors involved in hematopoiesis and immune function. By inhibiting JAK1 and JAK2, ruxolitinib effectively modulates the signaling of these pro-inflammatory cytokines, making it a valuable therapeutic agent for myelofibrosis, polycythemia vera, and graft-versus-host disease. Accurate quantification of ruxolitinib in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and ensuring optimal treatment outcomes. The choice of sample preparation technique is critical for achieving reliable and reproducible results by removing interfering substances from the plasma matrix.

Signaling Pathway of Ruxolitinib

Ruxolitinib targets the Janus Kinase (JAK) family of enzymes, specifically JAK1 and JAK2. These enzymes are critical in the JAK-STAT signaling cascade, which is initiated by the binding of cytokines to their receptors on the cell surface. This binding event triggers the activation of JAKs, which then phosphorylate Signal Transducers and Activators of Transcription (STATs). The phosphorylated STATs form dimers and translocate to the nucleus, where they regulate the transcription of genes involved in inflammation, immunity, and cell proliferation. Ruxolitinib's inhibition of JAK1 and JAK2 phosphorylation prevents the subsequent activation of the STAT proteins, thereby downregulating the inflammatory response.[1][2]

Sample Preparation Techniques: A Comparative Overview

The selection of a sample preparation method depends on various factors, including the desired level of sample cleanup, sensitivity, throughput, and available resources. Below is a summary of the quantitative performance of the three techniques detailed in this note.

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Recovery | 88.47% - 93.24%[3] | Generally moderate to high (low for some metabolites)[4] | >85%[5] |

| Linearity Range | 10 - 2000 ng/mL[3] | Not explicitly stated for ruxolitinib | 2 - 400 ng/mL[5] |

| Precision (%RSD) | <15%[3] | Not explicitly stated for ruxolitinib | 3.6% - 7.4%[5] |

| Matrix Effect | Minimal to moderate[3] | Can be significant if not optimized | Minimal[5] |

| Throughput | High | Moderate | Moderate to High |

| Cost | Low | Low to Moderate | High |

Protocol 1: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples. It is particularly well-suited for high-throughput environments. Methanol is a commonly used solvent for this purpose.[3]

Experimental Protocol

Materials:

-

Human plasma sample

-

Methanol (LC-MS grade) containing an appropriate internal standard (e.g., ruxolitinib-d7)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge capable of ≥14,000 x g

-

Autosampler vials

Procedure:

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 300 µL of methanol (containing the internal standard) to the plasma sample.[3]

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the tube at 14,000 x g for 10 minutes to pellet the precipitated proteins.[3]

-

Carefully collect the supernatant and transfer it to a clean autosampler vial.

-

Inject a suitable aliquot (e.g., 1-10 µL) of the supernatant into the LC-MS/MS system for analysis.[3]

Workflow Diagram

Protocol 2: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. Methyl tert-butyl ether (MTBE) has been documented as a suitable solvent for the extraction of ruxolitinib from plasma.[4]

Experimental Protocol

Materials:

-

Human plasma sample (50 µL)[4]

-

Methyl tert-butyl ether (MTBE) (LC-MS grade)

-

Internal standard solution

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

-

Evaporation system (e.g., nitrogen evaporator)

-

Reconstitution solvent (e.g., 50:50 acetonitrile:water)

-

Autosampler vials

Procedure:

-

Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.[4]

-

Add a small volume of internal standard solution.

-

Add 500 µL of MTBE to the plasma sample.

-

Vortex the mixture vigorously for 2 minutes to ensure efficient extraction.

-

Centrifuge the tube at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer (MTBE) to a clean tube.

-

Evaporate the MTBE to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100 µL of reconstitution solvent.

-

Vortex briefly to dissolve the residue.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Workflow Diagram

References

- 1. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development and validation of an LC-MS/MS method for ruxolitinib quantification: advancing personalized therapy in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. farmaciajournal.com [farmaciajournal.com]

Application Notes and Protocols for (Rac)-Ruxolitinib-d9 in Pharmacokinetic and Pharmacodynamic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of (Rac)-Ruxolitinib-d9, a deuterated analog of the Janus kinase (JAK) inhibitor Ruxolitinib, in pharmacokinetic (PK) and pharmacodynamic (PD) studies. The inclusion of nine deuterium atoms enhances its utility as an internal standard for bioanalytical methods and allows for detailed investigation of Ruxolitinib's metabolic profile and in vivo behavior.

Introduction to this compound

(Rac)-Ruxolitinib is a potent and selective inhibitor of JAK1 and JAK2, key enzymes in the JAK-STAT signaling pathway.[1][2] This pathway is crucial for the signaling of numerous cytokines and growth factors involved in hematopoiesis and immune function. Dysregulation of the JAK-STAT pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases.[3] Ruxolitinib exerts its therapeutic effects by blocking the phosphorylation of STATs (Signal Transducers and Activators of Transcription), thereby modulating gene expression and cellular responses.[2][4]

The deuterated form, this compound, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification of Ruxolitinib in biological matrices. Its key advantages include:

-

Co-elution with the analyte: Ensures that matrix effects and ionization suppression are similar for both the analyte and the internal standard.

-

Distinct mass-to-charge ratio (m/z): Allows for simultaneous detection and quantification without interference.

-

Improved metabolic stability: The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolism at the site of deuteration, a principle that can also be leveraged in designing drugs with improved pharmacokinetic profiles.

Pharmacokinetic Studies

Pharmacokinetic studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug. The following protocols outline an in vivo study in a rodent model and the subsequent bioanalytical quantification of this compound.

Table 1: Summary of Ruxolitinib Pharmacokinetic Parameters in Humans

| Parameter | Value | Reference |

| Bioavailability | >95% | [3] |

| Time to Peak Concentration (Tmax) | ~1-2 hours | [3][4] |

| Elimination Half-life (t1/2) | ~3 hours | [4] |

| Apparent Volume of Distribution (Vd/F) | 53-65 L | [5] |

| Plasma Protein Binding | ~97% (mainly to albumin) | [3][5] |

| Metabolism | Primarily hepatic via CYP3A4 | [3] |

| Excretion | ~74% in urine, ~22% in feces (<1% as unchanged drug) | [5][6] |

Experimental Workflow for a Preclinical Pharmacokinetic Study

References

- 1. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ruxolitinib combined with vorinostat suppresses tumor growth and alters metabolic phenotype in hematological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. tga.gov.au [tga.gov.au]

Application of (Rac)-Ruxolitinib-d9 in Therapeutic Drug Monitoring

Introduction

Ruxolitinib is a potent and selective inhibitor of Janus-associated kinases (JAK) 1 and 2, which are key components of the JAK-STAT signaling pathway.[1] This pathway is crucial for signaling a variety of cytokines and growth factors involved in hematopoiesis and immune function.[2] Dysregulation of the JAK-STAT pathway is implicated in myeloproliferative neoplasms such as myelofibrosis and polycythemia vera, making Ruxolitinib an effective targeted therapy for these conditions.[1] However, significant inter-individual variability in Ruxolitinib exposure has been observed, underscoring the need for personalized dosing strategies.[3] Therapeutic Drug Monitoring (TDM) is essential for optimizing treatment by maintaining drug concentrations within the therapeutic window, thereby maximizing efficacy while minimizing toxicity.[4][5]

(Rac)-Ruxolitinib-d9, a deuterated isotopologue of Ruxolitinib, serves as an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][6] Its use in isotope dilution mass spectrometry helps to correct for matrix effects and variations in ionization, ensuring precise and accurate quantification of Ruxolitinib in biological matrices like plasma.[3]

Mechanism of Action: The JAK-STAT Signaling Pathway

Ruxolitinib exerts its therapeutic effect by inhibiting JAK1 and JAK2, thereby blocking the downstream signaling cascade that leads to the transcription of genes involved in cell proliferation and inflammation. The diagram below illustrates the canonical JAK-STAT pathway and the point of inhibition by Ruxolitinib.

References

- 1. What is Deuterated Ruxolitinib used for? [synapse.patsnap.com]

- 2. cancercareontario.ca [cancercareontario.ca]

- 3. This compound () for sale [vulcanchem.com]

- 4. Development and validation of an LC-MS/MS method for ruxolitinib quantification: advancing personalized therapy in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and validation of an LC-MS/MS method for ruxolitinib quantification: advancing personalized therapy in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Chiral Separation of Ruxolitinib Enantiomers Using High-Performance Liquid Chromatography (HPLC)

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ruxolitinib is a potent and selective inhibitor of Janus kinases (JAKs) 1 and 2, crucial components of the JAK-STAT signaling pathway.[1][2] This pathway plays a pivotal role in the signaling of various cytokines and growth factors essential for hematopoiesis and immune function.[3] Dysregulation of the JAK-STAT pathway is implicated in myeloproliferative neoplasms and other inflammatory conditions.[2][4] Ruxolitinib exerts its therapeutic effects by competitively inhibiting the ATP-binding site of JAK1 and JAK2, thereby modulating downstream signaling and reducing the proliferation of malignant cells and the production of pro-inflammatory cytokines.[1][4]

As ruxolitinib possesses a chiral center, the separation and analysis of its enantiomers are critical for ensuring the quality, efficacy, and safety of the drug product. Enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. Therefore, a robust and reliable analytical method for chiral separation is essential for pharmaceutical development and quality control.

This document provides a detailed protocol for the chiral separation of ruxolitinib enantiomers using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Ruxolitinib Signaling Pathway

Ruxolitinib targets the JAK-STAT signaling pathway. The diagram below illustrates the mechanism of action.

Caption: Ruxolitinib inhibits JAK1/JAK2, blocking the downstream STAT signaling pathway.

Experimental Protocol: Chiral HPLC Separation of Ruxolitinib Enantiomers

This protocol is based on the method described by Di Michele et al. (2020).[5][6][7]

Materials and Reagents

-

Ruxolitinib standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (analytical grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required.

| Parameter | Condition |

| HPLC System | Agilent 1100 series or equivalent |

| Chiral Stationary Phase | (R,R)-Whelk-O1 and (S,S)-Whelk-O1 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Water/Acetonitrile (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 227 nm |

| Injection Volume | 20 µL |

Standard Solution Preparation

-

Prepare a stock solution of ruxolitinib standard in the mobile phase at a concentration of 0.2 mg/mL.

-

Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations.

Sample Preparation (from tablets)

-

Weigh and finely powder a representative number of ruxolitinib tablets.

-

Accurately weigh a portion of the powder equivalent to a single dose of ruxolitinib.

-

Transfer the powder to a volumetric flask and add the mobile phase to about 70% of the volume.

-

Sonicate for 15 minutes to ensure complete dissolution of the active pharmaceutical ingredient (API).

-

Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

-

Filter the solution through a 0.45 µm nylon filter before injection.

Chromatographic Procedure

-

Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes.

-

Inject 20 µL of the standard or sample solution into the HPLC system.

-

Run the analysis for a sufficient time to allow for the elution of both enantiomers.

-

Record the chromatogram and integrate the peak areas.

Experimental Workflow

The following diagram outlines the experimental workflow for the chiral separation of ruxolitinib enantiomers.

Caption: Workflow for chiral HPLC analysis of ruxolitinib.

Data Presentation and System Suitability

The performance of the HPLC method should be evaluated using system suitability parameters.

| System Suitability Parameter | Acceptance Criteria |

| Tailing Factor | 1.7 - 2.0 |

| Retention Factor | ~2.2 |

| Number of Theoretical Plates | >9000 |

Data based on the achiral method validation presented by Di Michele et al. (2020), which used a similar mobile phase composition.[6][7]

Expected Results

Using the enantiomeric (R,R)-Whelk-O1 and (S,S)-Whelk-O1 chiral stationary phases, a baseline separation of the ruxolitinib enantiomers is expected. The "inverted chirality columns approach (ICCA)" can be employed, where the use of two columns with enantiomeric chiral selectors results in an inversion of the enantiomeric elution order.[5][8] This approach is particularly useful for confirming the enantiomeric purity of a sample without the need for pure enantiomeric standards.[8] The method has been successfully applied to demonstrate the enantiomeric purity of ruxolitinib in commercial tablets.[6]

Conclusion

The described HPLC method provides a reliable and robust approach for the chiral separation of ruxolitinib enantiomers. This application note and protocol offer a detailed guide for researchers, scientists, and drug development professionals involved in the analysis and quality control of ruxolitinib. The use of enantiomeric Whelk-O1 chiral stationary phases allows for the effective resolution and quantification of the enantiomers, ensuring the stereochemical integrity of the drug product.

References

- 1. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. PathWhiz [pathbank.org]

- 4. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. doaj.org [doaj.org]

- 8. researchgate.net [researchgate.net]

Protocol for Preparing Calibration Standards with (Rac)-Ruxolitinib-d9

For Researchers, Scientists, and Drug Development Professionals

Application Note

This document provides a detailed protocol for the preparation of calibration standards using (Rac)-Ruxolitinib-d9 as an internal standard (IS). These standards are suitable for the quantitative analysis of Ruxolitinib in biological matrices, such as human plasma, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variability during sample preparation and analysis, thereby ensuring high accuracy and precision in therapeutic drug monitoring and pharmacokinetic studies.

Ruxolitinib is a potent inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2, which are key components of the JAK-STAT signaling pathway.[1][2] This pathway is critical in mediating the signaling of various cytokines and growth factors involved in hematopoiesis and immune function.[3][4] Dysregulation of this pathway is implicated in myeloproliferative neoplasms and other inflammatory conditions.[4] Accurate quantification of Ruxolitinib is therefore essential for optimizing therapeutic outcomes.

Materials and Reagents

| Material/Reagent | Supplier | Notes |

| This compound | MedChemExpress, LGC Standards, etc.[1][5] | Purity >95%[1] |

| Ruxolitinib | Commercially available | Reference standard |

| Methanol (LC-MS Grade) | Commercially available | For stock and working solutions |

| Dimethyl sulfoxide (DMSO) | Commercially available | For initial stock solution preparation[6] |

| Blank Human Plasma | Biological specialty supplier | Screened for interferences |

| Water (LC-MS Grade) | Commercially available | For mobile phase |

| Formic Acid (LC-MS Grade) | Commercially available | For mobile phase |

Equipment

-

Analytical balance

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system

Experimental Protocols

Preparation of Stock Solutions

3.1.1. Ruxolitinib Primary Stock Solution (1 mg/mL)

-

Accurately weigh approximately 10 mg of Ruxolitinib reference standard.

-

Dissolve in a minimal amount of DMSO (e.g., 100 µL) and then bring to a final volume of 10 mL with methanol in a volumetric flask.

-

Mix thoroughly until completely dissolved.

-

Store at -20°C.[1]

3.1.2. This compound (Internal Standard) Primary Stock Solution (1 mg/mL)

-

Accurately weigh approximately 1 mg of this compound.[7]

-

Dissolve in a minimal amount of DMSO and then bring to a final volume of 1 mL with methanol in a volumetric flask.

-

Mix thoroughly.

-

Store at -20°C. A Certificate of Analysis may recommend storing under nitrogen.[5]

Preparation of Working Solutions

3.2.1. Ruxolitinib Working Solutions

Prepare a series of Ruxolitinib working solutions by serial dilution of the primary stock solution with methanol to achieve the desired concentrations for spiking into blank plasma.

3.2.2. This compound (Internal Standard) Working Solution

Dilute the this compound primary stock solution with methanol to a final concentration suitable for spiking into samples (e.g., 100 ng/mL). The optimal concentration should be determined during method development.

Preparation of Calibration Standards in Plasma

-

Aliquot blank human plasma into a series of microcentrifuge tubes.

-

Spike the appropriate Ruxolitinib working solution into the blank plasma to create a calibration curve with a series of concentrations. A typical range for Ruxolitinib quantification is 10 to 2000 ng/mL.

-

The final concentration of the organic solvent used for spiking should be kept low (e.g., <5% v/v) to avoid protein precipitation.

-

Vortex each calibration standard gently.

Table 1: Example of Calibration Standard Preparation

| Calibration Standard Level | Concentration of Ruxolitinib in Plasma (ng/mL) | Volume of Ruxolitinib Working Solution (µL) | Volume of Blank Plasma (µL) |

| 1 | 10 | 10 of 1 µg/mL | 990 |

| 2 | 50 | 10 of 5 µg/mL | 990 |

| 3 | 100 | 10 of 10 µg/mL | 990 |

| 4 | 500 | 10 of 50 µg/mL | 990 |

| 5 | 1000 | 10 of 100 µg/mL | 990 |

| 6 | 2000 | 10 of 200 µg/mL | 990 |

Sample Preparation for LC-MS/MS Analysis (Protein Precipitation)

-

To 100 µL of each calibration standard, quality control sample, or unknown sample, add 300 µL of methanol containing the this compound internal standard working solution.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

-

Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Visualizations

Ruxolitinib Signaling Pathway

Ruxolitinib inhibits JAK1 and JAK2, thereby blocking the downstream signaling of various cytokines and growth factors. This leads to the inhibition of STAT (Signal Transducer and Activator of Transcription) phosphorylation and translocation to the nucleus, ultimately modulating gene expression.[1][2]

Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.

Experimental Workflow for Calibration Standard Preparation

The following diagram illustrates the workflow for preparing calibration standards and processing samples for analysis.

Caption: Workflow for calibration standard preparation and analysis.

Data Presentation

Quantitative data should be summarized in tables for clarity and easy comparison.

Table 2: LC-MS/MS Parameters (Example)

| Parameter | Value |

| LC System | |

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS System | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Ruxolitinib Transition | e.g., m/z 307.2 -> 186.1 |

| This compound Transition | e.g., m/z 316.2 -> 186.1 |

Table 3: Method Validation Summary (Example Acceptance Criteria)

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy | 85-115% of nominal value (80-120% for LLOQ) |

| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Within acceptable limits |

| Stability | Stable under tested conditions |

Conclusion

This protocol provides a comprehensive framework for the preparation of calibration standards for the accurate and precise quantification of Ruxolitinib in biological matrices using this compound as an internal standard. Adherence to these guidelines will support robust and reliable bioanalytical method development and validation, which is essential for both clinical and research applications.

References

- 1. rac-Ruxolitinib-d9 (major) | LGC Standards [lgcstandards.com]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Rac Ruxolitinib-D9 | CAS No- 2469553-67-9 | Simson Pharma Limited [simsonpharma.com]

Bioanalytical Method Validation for Ruxolitinib Using a Deuterated Standard: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract